Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate
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Overview
Description
Methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and quinoline rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is then coupled with a furan derivative. The key steps include:
Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Formation of the Quinoline-Oxy Intermediate: The nitrated quinoline is then reacted with a suitable alkylating agent to form the quinoline-oxy intermediate.
Coupling with Furan Derivative: The quinoline-oxy intermediate is coupled with a furan-2-carboxylate derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group on the quinoline ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress or nitro group reduction.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate is likely related to its ability to interact with biological molecules through its nitro and quinoline groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the quinoline moiety can intercalate with DNA or interact with enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[(6-aminoquinolin-8-yl)oxy]methyl}furan-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-{[(6-chloroquinolin-8-yl)oxy]methyl}furan-2-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of other compounds. Additionally, the combination of furan and quinoline rings in its structure provides unique electronic properties that can be exploited in various applications.
Properties
CAS No. |
444066-75-5 |
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Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-22-16(19)13-5-4-12(24-13)9-23-14-8-11(18(20)21)7-10-3-2-6-17-15(10)14/h2-8H,9H2,1H3 |
InChI Key |
HOLXJSURQUQCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC=N3 |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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